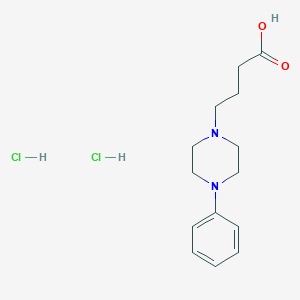

4-(4-Phenylpiperazin-1-yl)butanoic acid dihydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Phenylpiperazin-1-yl)butanoic acid dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound involve bulk custom synthesis and procurement . Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(4-Phenylpiperazin-1-yl)butanoic acid dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions vary depending on the desired transformation, but typically involve standard laboratory techniques and conditions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted piperazine derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The compound is primarily recognized for its role as a GABA uptake inhibitor. GABA (gamma-aminobutyric acid) is the main inhibitory neurotransmitter in the central nervous system, and compounds that inhibit its uptake can have various therapeutic effects.

Antiepileptic Activity

Research has demonstrated that derivatives of 4-(4-Phenylpiperazin-1-yl)butanoic acid can exhibit antiepileptic properties by enhancing GABAergic transmission. Studies have shown that certain analogs possess significant inhibitory potency towards murine plasma membrane GABA transporters (mGATs), suggesting their potential as antiepileptic agents .

Anxiolytic Effects

The compound has been investigated for its anxiolytic effects in animal models. Behavioral tests indicate that certain derivatives can reduce anxiety-like behaviors, potentially through increased GABA levels in the brain .

Analgesic Properties

The analgesic potential of this compound has also been explored. In rodent models, some derivatives have shown effectiveness in reducing pain responses, likely due to their action on GABAergic pathways .

Case Studies

Several studies have highlighted the efficacy of 4-(4-Phenylpiperazin-1-yl)butanoic acid dihydrochloride and its derivatives:

Wirkmechanismus

The mechanism of action of 4-(4-Phenylpiperazin-1-yl)butanoic acid dihydrochloride involves its interaction with molecular targets and pathways in the body . For example, it has been shown to bind to neuronal voltage-sensitive sodium channels, which play a crucial role in the regulation of neuronal excitability . This interaction may contribute to its anticonvulsant activity and other pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to 4-(4-Phenylpiperazin-1-yl)butanoic acid dihydrochloride include 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives and other piperazine-based compounds .

Uniqueness: What sets this compound apart from similar compounds is its specific molecular structure and the unique pharmacological properties it exhibits . Its versatility as a small molecule scaffold makes it a valuable tool in scientific research and drug development .

Biologische Aktivität

4-(4-Phenylpiperazin-1-yl)butanoic acid dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This compound, characterized by the presence of a piperazine moiety, is often explored for its interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

The molecular formula of this compound is C_{15}H_{22}Cl_2N_2O_2, with a molecular weight of approximately 360.25 g/mol. The dihydrochloride form enhances its solubility in biological fluids, which is advantageous for pharmacological applications.

Biological Activities

The biological activities of this compound can be summarized as follows:

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Antidepressant Effects : A study focused on the structural modifications of piperazine derivatives indicated that compounds similar to this compound exhibited significant antidepressant-like effects in animal models. These effects were attributed to enhanced serotonergic and dopaminergic activity.

- Antimicrobial Testing : In vitro studies have demonstrated that derivatives of piperazine possess antimicrobial properties. One study tested various piperazine compounds against Staphylococcus aureus and Escherichia coli, revealing that certain modifications could enhance antibacterial efficacy .

- Enzyme Inhibition Studies : Research into Mannich bases containing piperazine moieties has highlighted their potential as acetylcholinesterase inhibitors. Although direct data on this compound is sparse, related compounds have shown promising IC50 values indicating effective inhibition .

Eigenschaften

IUPAC Name |

4-(4-phenylpiperazin-1-yl)butanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.2ClH/c17-14(18)7-4-8-15-9-11-16(12-10-15)13-5-2-1-3-6-13;;/h1-3,5-6H,4,7-12H2,(H,17,18);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAWMIBNMKYCFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC(=O)O)C2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.